Ethyl 2-([11'-biphenyl]-4-yl)propanoate
Description
Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemical Research
Beyond the realm of pharmaceuticals, biphenyl derivatives are integral to the development of advanced materials. They are fundamental components in the design of liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. researchgate.net The ability to control the torsional angle between the two phenyl rings allows for the fine-tuning of the electronic and photophysical properties of these materials. Furthermore, the synthetic versatility of the biphenyl scaffold enables the construction of complex architectures for applications in catalysis and molecular recognition. researchgate.net
Overview of Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate within Biphenyl Chemistry
Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate is a notable example of a bifunctional biphenyl derivative, incorporating both the biphenyl core and a propanoate ester functional group. This combination of a bulky, rigid aromatic system and a reactive ester moiety makes it a valuable intermediate in organic synthesis.
Below are the key chemical identifiers for Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate:
| Identifier | Value |
| CAS Number | 6524-81-8 |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.32 g/mol |
Its primary significance lies in its role as a precursor to a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens." Specifically, it is a key intermediate in the synthesis of Flurbiprofen (B1673479) and its analogues. google.com The propanoate group can be readily hydrolyzed to the corresponding carboxylic acid, a common feature of many NSAIDs that contributes to their biological activity.
Scope and Research Focus of the Academic Review
This review will provide a detailed examination of Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate, focusing exclusively on its chemical properties, synthesis, and its role as a synthetic intermediate. The discussion will be framed within the broader context of the significance of biphenyl derivatives in advanced organic synthesis. The subsequent sections will delve into detailed research findings concerning this compound, including its synthesis and its application as a building block for more complex molecules. The aim is to provide a comprehensive and scientifically accurate resource for researchers in the fields of organic synthesis and medicinal chemistry.
Detailed Research Findings
Research into Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate and related structures has largely been driven by the demand for efficient synthetic routes to NSAIDs. A common synthetic strategy involves the formation of the biphenyl core, followed by the introduction or modification of the propanoate side chain.
One documented method for the preparation of a closely related compound, 2-(2-fluoro-4-biphenyl) ethyl propionate, which is a direct precursor to Flurbiprofen, involves a coupling reaction. google.com This process starts with 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene (B151609), which undergo an improved Gomberg-Bachmann reaction to form the biphenyl linkage. google.com The resulting ethyl ester is then hydrolyzed to yield the final carboxylic acid product. google.com
The following table summarizes a typical reaction sequence for the synthesis of Flurbiprofen, highlighting the role of the ethyl propanoate intermediate:
| Step | Reactants | Reagents/Conditions | Product |
| 1. Coupling | 2-(4-amino-3-fluorophenyl) ethyl propionate, Benzene | Sodium nitrite or isoamyl nitrite, silica (B1680970) gel | 2-(2-fluoro-4-biphenyl) ethyl propionate |
| 2. Hydrolysis | 2-(2-fluoro-4-biphenyl) ethyl propionate | Acid or base hydrolysis | Flurbiprofen |
This synthetic pathway underscores the importance of Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate and its analogues as pivotal intermediates. The ethyl ester group serves as a protected form of the carboxylic acid, which can be deprotected in the final step of the synthesis. This strategy is common in multi-step organic syntheses to avoid unwanted side reactions of a free carboxylic acid.
Further research has explored the synthesis of various amides and other derivatives from Flurbiprofen, which itself is derived from the corresponding ethyl ester. nih.gov These studies often involve the activation of the carboxylic acid, followed by reaction with a suitable amine or other nucleophile. nih.gov The initial synthesis of the Flurbiprofen backbone, however, relies on intermediates like Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate.
Structure
3D Structure
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
ethyl 2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C17H18O2/c1-3-19-17(18)13(2)14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
InChI Key |
FNPDYHZIKDFYDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Enantiomeric Purity Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate. One-dimensional and advanced two-dimensional techniques provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. ipb.ptresearchgate.net
Proton (¹H) and Carbon-13 (¹³C) NMR for Compound Identification and Structural Assignment
The identification and structural verification of Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate are routinely achieved by analyzing its ¹H and ¹³C NMR spectra. The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, correspond to the specific protons and carbons in the molecule's distinct moieties: the ethyl ester group and the biphenylpropanoate framework. beilstein-journals.orgrsc.org
The ¹H NMR spectrum displays characteristic signals for the ethyl group, typically a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), arising from coupling with each other. hmdb.canih.govchemicalbook.comsciepub.com The methine proton (CH) on the propanoate chain appears as a quartet, coupled to the adjacent methyl group protons. The aromatic region of the spectrum shows a complex series of multiplets corresponding to the protons on the two phenyl rings of the biphenyl (B1667301) group.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the propanoate chain, and the various aromatic carbons of the biphenyl system. rsc.orgrsc.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data
This table presents typical chemical shift ranges based on the analysis of the compound's functional groups and related structures. Exact values can vary based on solvent and experimental conditions.
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| Ester CH₃ | ~1.2 | Triplet | ~14 |
| Propanoate CH₃ | ~1.5 | Doublet | ~18 |
| Ester OCH₂ | ~4.1 | Quartet | ~61 |
| Propanoate CH | ~3.7 | Quartet | ~45 |
| Aromatic CH | 7.3 - 7.6 | Multiplet | 127 - 141 |
| Carbonyl C=O | - | - | ~174 |
Advanced NMR Techniques for Stereochemical Analysis and Enantiodiscrimination
Since Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate possesses a stereocenter at the C2 position of the propanoate chain, it exists as a pair of enantiomers. Advanced NMR techniques are crucial for analyzing its stereochemistry. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for the enantiomers (enantiodiscrimination).
Furthermore, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which is vital for confirming stereochemistry and conformational preferences in more complex derivatives or when the molecule is interacting with other chiral entities. diva-portal.orgresearchgate.net For profen-type molecules, NMR has been used to study their interactions with proteins like human serum albumin, where specific proton signals, such as the methine proton at the chiral center, show involvement in binding. nih.govnih.gov
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. mdpi.comnih.gov
For Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate (C₁₇H₁₈O₂), the expected exact mass is approximately 254.1307 g/mol . In electrospray ionization (ESI) mode, the compound is typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high accuracy of HRMS can confirm the molecular formula C₁₇H₁₈O₂. rsc.org
The fragmentation pattern in MS/MS analysis provides structural confirmation. Common fragmentation pathways for such esters include the neutral loss of ethanol (B145695) (C₂H₅OH) or ethene (C₂H₄), and cleavage to produce characteristic ions such as the biphenyl acylium ion or fragments corresponding to the biphenyl moiety itself. nih.govnih.govdocbrown.info
Chromatographic Methods for Separation, Purification, and Purity Assessment
Chromatographic techniques are fundamental for the separation and purification of Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate from reaction mixtures and for the assessment of its chemical and enantiomeric purity.
Conventional Column Chromatography and Flash Chromatography
Following its synthesis, Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate is commonly purified using conventional column chromatography or the more rapid flash chromatography technique. orgsyn.org In these methods, a solution of the crude product is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel.
A mobile phase, typically a non-polar solvent system like a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to elute the compounds from the column. rsc.orgrsc.org The polarity of the eluent is optimized to achieve effective separation of the desired product from starting materials, by-products, and other impurities. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
Table 2: Typical Column Chromatography Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., 100-200 mesh) rsc.org |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 5% to 20% ethyl acetate in hexane) rsc.orgrsc.org |
| Technique | Flash Chromatography or Conventional Column Chromatography |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
To determine the enantiomeric purity or enantiomeric excess (ee) of a sample of Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. wikipedia.org This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column. uma.es
For profen esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govoup.comdrexel.edu The mobile phase is typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol. oup.comnih.gov By integrating the areas of the two separated enantiomer peaks in the chromatogram, the enantiomeric excess can be calculated, which is a critical measure of success in asymmetric synthesis or kinetic resolution. nih.govresearchgate.net
Table 3: Illustrative Chiral HPLC Conditions for Profen Ester Separation
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based, such as Chiralcel OJ) nih.govoup.com |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 98:2:0.1 v/v/v) oup.com |
| Flow Rate | 1.0 mL/min oup.com |
| Detection | UV at a specific wavelength (e.g., 254 nm) oup.comresearchgate.net |
Vibrational Spectroscopy for Functional Group Characterization (e.g., FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present within a molecule. While specific experimental FT-IR and FT-Raman spectra for Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate are not extensively documented in publicly available literature, the characteristic vibrational modes can be inferred from its structural components and data from closely related compounds like its parent carboxylic acid, flurbiprofen (B1673479), and other ethyl esters.
FT-IR Spectroscopy: The FT-IR spectrum of Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group. This peak typically appears in the region of 1730-1750 cm⁻¹. For comparison, in prodrugs of flurbiprofen where the carboxylic acid is masked by an ester linkage, the C=O ester stretching vibration is observed around 1757 cm⁻¹. nih.gov Other significant absorptions would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, typically observed in the 2850-3100 cm⁻¹ range. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region. nih.gov Aromatic C=C stretching vibrations from the biphenyl rings would appear in the 1400-1600 cm⁻¹ region.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate, the aromatic C=C stretching vibrations of the biphenyl rings are expected to show strong signals in the Raman spectrum. The symmetric vibrations of the biphenyl system would be particularly Raman active. While direct experimental data for the title compound is scarce, studies on similar aromatic esters demonstrate the utility of FT-Raman in conjunction with FT-IR for a complete vibrational assignment. researchgate.netnih.gov
A summary of expected characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C=O (Ester) | Stretching | 1730 - 1750 | Strong (IR) |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak (IR) |
| C-H (Aliphatic) | Stretching | 2850 - 2980 | Medium (IR) |
| C-O (Ester) | Stretching | 1100 - 1300 | Strong (IR) |
| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium to Strong (IR, Raman) |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique can unambiguously establish the absolute configuration of chiral centers and reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
For Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate, which possesses a chiral center at the second carbon of the propanoate chain, X-ray crystallography would be the gold standard for determining the absolute configuration of its enantiomers, (R)-Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate and (S)-Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate.
Currently, there is a lack of published single-crystal X-ray diffraction data specifically for Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate in the scientific literature. However, crystallographic studies have been performed on its parent compound, flurbiprofen, and other derivatives. For instance, the crystal structure of flurbiprofen has been determined, revealing its solid-state conformation and hydrogen-bonding networks. nih.gov These studies on related structures can provide a basis for computational modeling and predictions of the likely crystal packing of the ethyl ester derivative.
The determination of the crystal structure of Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate would provide the following critical data:
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The basic repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present in the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | Exact measurements of molecular geometry. |
| Torsion Angles | Information on the conformation of the molecule. |
| Hydrogen Bonding and Intermolecular Interactions | Insights into the forces holding the crystal lattice together. |
| Absolute Configuration | Unambiguous assignment of R/S configuration at the chiral center. |
Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. Techniques such as slow evaporation from a suitable solvent would be employed to grow such crystals. The resulting crystallographic information would be invaluable for understanding its solid-state properties and for computational studies of its interactions with biological targets.
Theoretical and Computational Chemistry Insights into Ethyl 2 1,1 Biphenyl 4 Yl Propanoate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., HOMO-LUMO, NBO analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic distribution and predict reactivity.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netmdpi.com For Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate, the HOMO is typically localized on the electron-rich biphenyl (B1667301) ring system, while the LUMO is distributed over the ester group and the aromatic rings. Calculations performed on similar aromatic esters provide a reference for the expected electronic parameters. nih.govmaterialsciencejournal.org
Table 1: Representative Quantum Chemical Parameters Calculated for Aromatic Esters Note: These values are illustrative and based on DFT calculations for structurally related compounds. Actual values for Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate would require specific computation.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |
| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |
| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 to 2.75 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states (TSs) that connect them. nih.gov
For reactions involving Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate, such as its synthesis via esterification or its hydrolysis, computational methods can determine the most favorable pathway. The process involves:
Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized to find their lowest energy structures.
Transition State Searching: Advanced algorithms are used to locate the transition state geometry, which is a first-order saddle point on the potential energy surface. nih.gov
Frequency Calculations: Vibrational frequency calculations are performed to characterize the located structures. A stable minimum has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. nih.govnih.gov
By calculating the Gibbs free energies of all species along the reaction pathway, a complete energy profile can be constructed. The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate, providing a theoretical basis for understanding reaction kinetics and selectivity. scielo.br
Table 2: Hypothetical Energy Profile for the Hydrolysis of Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate Note: The values are illustrative for a generic ester hydrolysis mechanism.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Ester + H₂O | 0.0 |
| Transition State 1 | Formation of tetrahedral intermediate | +20.5 |
| Intermediate | Tetrahedral intermediate | +12.0 |
| Transition State 2 | Breakdown of intermediate | +18.5 |
| Products | Carboxylic acid + Ethanol (B145695) | -5.0 |
Conformational Analysis and Stereochemical Prediction via Molecular Modeling
The biological activity and physical properties of a flexible molecule like Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate are highly dependent on its three-dimensional structure or conformation. Molecular modeling techniques, ranging from rapid molecular mechanics (MM) to more accurate DFT methods, are used to explore the molecule's conformational landscape. nih.gov
Key areas of conformational flexibility in this molecule include:
Rotation around the C-C single bond connecting the two phenyl rings (the biphenyl dihedral angle).
Rotation around the C-C bond connecting the propanoate side chain to the phenyl ring.
Rotation within the ethyl ester group.
Conformational analysis is typically performed by systematically rotating specific dihedral angles (a potential energy surface scan or "dihedral driver" calculation) and minimizing the energy at each step. nih.govresearchgate.net This process identifies the various low-energy conformers (local minima on the potential energy surface) and the energy barriers separating them. The results can predict the most stable and populated conformation in the gas phase or in solution. This information is critical for understanding stereochemistry and for predicting how the molecule might fit into a receptor's binding site. For example, calculations can determine whether conformers with pseudo-equatorial or pseudo-axial arrangements of the phenyl rings are preferred. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Landscapes
While quantum mechanics provides a static picture of a molecule's low-energy states, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces. mdpi.com
For Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate, MD simulations can provide several key insights:
Conformational Dynamics: Simulations can reveal how the molecule explores its conformational space in solution, showing transitions between different stable conformers and providing a more realistic representation of its structural ensemble than static calculations alone. mdpi.com
Solvation and Intermolecular Interactions: By simulating the molecule in a box of solvent (e.g., water or an organic solvent), MD can characterize the specific interactions between the solute and solvent molecules. This includes analyzing hydrogen bonding, van der Waals forces, and the structure of the solvation shell. patsnap.com
Interaction with Biomolecules: MD simulations are invaluable for studying how a ligand like Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate interacts with a biological target, such as an enzyme or receptor. After an initial docking pose is predicted, MD can be used to assess the stability of the ligand-protein complex and to observe the dynamic nature of their interactions over time. researchgate.net
The results from MD simulations, such as root-mean-square deviation (RMSD) and radial distribution functions, provide a comprehensive understanding of the molecule's dynamic behavior and its interactions with its environment. mdpi.com
Synthetic Utility and Applications As a Chemical Building Block
Role as an Intermediate in Convergent and Linear Multi-Step Organic Synthesis
Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate serves as a key intermediate in both linear and convergent synthetic strategies. In linear synthesis, the molecule is sequentially modified step-by-step to build a target molecule. For example, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, flurbiprofen (B1673479), which can then undergo further transformations such as amidation to create a variety of derivatives. mdpi.com This straightforward approach is often employed for the synthesis of analogues for structure-activity relationship studies.
In convergent synthesis, different fragments of a target molecule are synthesized independently and then coupled together. The biphenyl (B1667301) moiety of ethyl 2-([1,1'-biphenyl]-4-yl)propanoate makes it an ideal fragment for such strategies, particularly in the synthesis of complex molecules where the biphenyl unit is a core structural element. For instance, the biphenyl group can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions, allowing for its incorporation into larger, more intricate structures. This approach is particularly efficient for the synthesis of pharmaceutical compounds and advanced materials where the biphenyl scaffold is crucial for biological activity or material properties.
Precursor for Structurally Diverse Molecular Architectures
The unique combination of functional groups in ethyl 2-([1,1'-biphenyl]-4-yl)propanoate allows for its elaboration into a wide range of molecular architectures, including polycyclic and heterocyclic systems, as well as chiral functional materials.
The biphenyl unit of ethyl 2-([1,1'-biphenyl]-4-yl)propanoate can serve as a scaffold for the construction of polycyclic aromatic compounds. beilstein-journals.org Through intramolecular cyclization reactions, new rings can be fused onto the existing biphenyl core. For example, Friedel-Crafts acylation followed by reduction and cyclization can lead to the formation of fluorene derivatives. Furthermore, the propanoate side chain can be manipulated to introduce functionalities that facilitate cyclization reactions, leading to the synthesis of complex polycyclic systems.
The ester and the activated alpha-position of the propanoate group provide reactive sites for the synthesis of various heterocyclic compounds. mdpi.com For instance, condensation of the corresponding carboxylic acid with ortho-phenylenediamine can yield benzimidazole derivatives. Similarly, the ester can be converted into a hydrazide, which can then be cyclized to form oxadiazoles or pyrazoles. The versatility of this compound as a precursor for heterocyclic synthesis is demonstrated in the preparation of thiazolidine-2,4-dione derivatives, which have shown potential as anticancer agents. nih.govresearchgate.net
Table 1: Examples of Heterocyclic Systems Derived from Biphenylpropanoic Acid Scaffolds
| Heterocyclic System | Synthetic Approach | Potential Applications |
| Benzimidazoles | Condensation with o-phenylenediamines | Medicinal Chemistry |
| Thiazolidinediones | Knoevenagel condensation with thiazolidine-2,4-dione | Anticancer agents |
| Oxadiazoles | Cyclization of corresponding hydrazides | Materials Science |
| Pyrroles | Multi-component reactions | Medicinal Chemistry |
The chiral nature of ethyl 2-([1,1'-biphenyl]-4-yl)propanoate makes it a valuable building block for the synthesis of chiral functional materials, most notably liquid crystals. researchgate.net Chiral molecules, when introduced into a nematic liquid crystal phase, can induce a helical superstructure, leading to the formation of a chiral nematic (cholesteric) phase. mdpi.comlums.edu.pk The helical twisting power of a chiral dopant is a key parameter in the design of liquid crystal displays and sensors. mdpi.com
Derivatives of ethyl 2-([1,1'-biphenyl]-4-yl)propanoate, where the biphenyl core provides the necessary mesogenic (liquid crystal-forming) properties and the chiral center induces helicity, have been investigated for their liquid crystalline behavior. By modifying the terminal groups on the biphenyl unit and the length of the alkyl chain on the ester, the mesophase behavior and the helical pitch of the resulting liquid crystals can be fine-tuned. biorxiv.org This allows for the rational design of chiral liquid crystals with specific optical properties for applications in displays, photonics, and sensing. researchgate.netmdpi.com
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. nih.gov Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate serves as a readily available starting material for the synthesis of a variety of advanced organic compounds containing this important structural motif. For example, the ester can be reduced to the corresponding alcohol, which can then be used in ether or ester synthesis to attach other functional groups.
Furthermore, the aromatic rings of the biphenyl system can be functionalized through various reactions, including nitration, halogenation, and sulfonation, providing access to a wide range of substituted biphenyl derivatives. These derivatives can be further elaborated using cross-coupling reactions, such as Suzuki or Heck couplings, to introduce additional aryl or vinyl groups, leading to the formation of complex conjugated systems with interesting photophysical properties. nih.gov
Design and Synthesis of Derivatives for Structure-Reactivity and Structure-Property Relationship Studies
The systematic modification of the structure of ethyl 2-([1,1'-biphenyl]-4-yl)propanoate allows for detailed investigations into structure-reactivity and structure-property relationships. By synthesizing a library of derivatives with variations in the substituents on the biphenyl rings, the nature of the ester group, and the stereochemistry of the chiral center, researchers can probe how these molecular features influence chemical reactivity and physical properties.
For example, studying the rates of hydrolysis of a series of substituted ethyl 2-([1,1'-biphenyl]-4-yl)propanoate derivatives can provide insights into the electronic and steric effects of the substituents on the reactivity of the ester group. Similarly, by systematically altering the structure of the molecule and measuring the resulting changes in properties such as melting point, boiling point, and solubility, a deeper understanding of the relationship between molecular structure and macroscopic properties can be obtained. Such studies are crucial for the rational design of new molecules with tailored properties for specific applications, including pharmaceuticals and functional materials. nih.gov
Future Directions and Emerging Research Avenues in Biphenyl Propanoate Chemistry
Development of Novel and Sustainable Synthetic Pathways
The chemical industry is increasingly emphasizing the development of environmentally benign and economically viable synthetic processes. For biphenyl-propanoates, this involves moving away from traditional methods that may use harsh reagents and generate significant waste. A key area of development is the refinement of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for creating the biphenyl (B1667301) bond. nih.gov Research is directed towards using greener reaction media, such as water or biodegradable solvents, and developing catalysts that are more efficient and can be easily recovered and reused.
Another promising approach is the use of C-H activation strategies. This would allow for the direct coupling of an aryl group with the propanoate moiety, bypassing the need for pre-functionalized starting materials like boronic acids or organohalides. This atom-economical approach significantly reduces the number of synthetic steps and the amount of waste generated.
Table 1: Comparison of Synthetic Pathways for Biphenyl-Propanoates
| Synthetic Pathway | Advantages | Disadvantages | Research Focus |
|---|---|---|---|
| Traditional Cross-Coupling | High yields, well-established | Use of expensive catalysts, generation of stoichiometric byproducts | Development of recyclable catalysts, use of greener solvents |
| C-H Activation | Atom-economical, fewer synthetic steps | Requires specific directing groups, can have selectivity issues | Design of more active and selective catalysts, broadening substrate scope |
| Biocatalysis | High selectivity, mild reaction conditions | Limited substrate scope, potential for low yields | Enzyme engineering to improve activity and stability |
Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency
The catalyst is at the heart of many synthetic transformations leading to biphenyl-propanoates. The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of these reactions. For palladium-catalyzed cross-coupling reactions, research is focused on designing sophisticated ligands that can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. This includes the use of N-heterocyclic carbenes (NHCs) and phosphine-based ligands that can promote high turnover numbers and allow for reactions to be run at lower catalyst loadings.
Furthermore, there is a growing interest in replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron, copper, or nickel. While these catalysts are often less reactive than their palladium counterparts, ongoing research is aimed at developing ligand and reaction conditions that can enhance their catalytic activity for the synthesis of biphenyl-propanoates.
Table 2: Advanced Catalytic Systems in Biphenyl-Propanoate Synthesis
| Catalyst Type | Key Features | Advantages | Challenges |
|---|---|---|---|
| Palladium-NHC Complexes | Strong σ-donating ability, steric bulk | High stability, high catalytic activity | Synthesis of complex NHC ligands can be challenging |
| Palladium-Phosphine Complexes | Tunable electronic and steric properties | Wide range of commercially available ligands, well-understood reactivity | Sensitivity to air and moisture |
| Earth-Abundant Metal Catalysts (Fe, Cu, Ni) | Low cost, low toxicity | More sustainable | Often require higher catalyst loadings and harsher reaction conditions |
Integration with Automated and Flow Chemistry Methodologies
The adoption of automated and flow chemistry technologies offers significant advantages for the synthesis of biphenyl-propanoates. researchgate.netmdpi.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This enhanced control can lead to higher yields, improved selectivity, and safer reaction conditions, especially for highly exothermic or hazardous reactions. researchgate.netmdpi.com
Automated systems can be integrated with flow reactors to enable high-throughput screening of reaction conditions, rapid optimization of synthetic routes, and on-demand production of target molecules. researchgate.netmagritek.comnih.govresearchgate.net This approach can significantly accelerate the discovery and development of new synthetic methods for biphenyl-propanoates and facilitate their scale-up for industrial production. The integration of in-line analytical techniques provides real-time monitoring of the reaction progress, allowing for immediate adjustments to maintain optimal performance. researchgate.net
Investigation of New Chemical Transformations Involving the Biphenyl-Propanoate Scaffold
The biphenyl-propanoate scaffold is not only a target for synthesis but also a versatile starting point for the creation of more complex molecules with diverse functionalities. Research in this area is focused on exploring new chemical transformations that can selectively modify different parts of the molecule. For instance, the ester group of Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate can be converted into other functional groups such as amides, alcohols, or aldehydes, opening up avenues for the synthesis of new derivatives with potentially interesting biological or material properties. mdpi.com
Furthermore, the aromatic rings of the biphenyl moiety can be functionalized through electrophilic or nucleophilic substitution reactions to introduce new substituents. This allows for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science. nih.govresearchgate.net The development of regioselective functionalization methods is a key challenge and an active area of research. The creation of novel scaffolds from existing ones is also a promising direction. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Ethyl 2-([1,1'-biphenyl]-4-yl)propanoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
